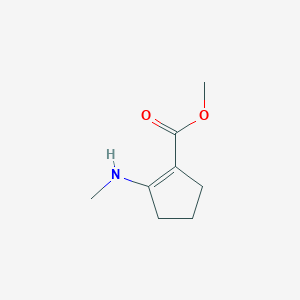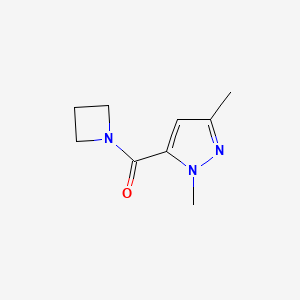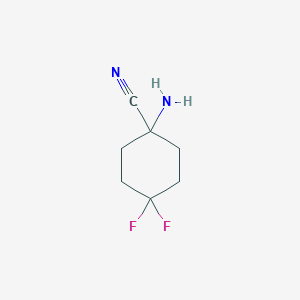![molecular formula C12H17N3O B2951560 (4R,6R)-4-Methoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene CAS No. 2165353-96-6](/img/structure/B2951560.png)
(4R,6R)-4-Methoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,6R)-4-Methoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene, also known as MTSET, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MTSET belongs to a class of compounds known as spin labels, which are used to study the structure and function of proteins and other biomolecules. In
Mécanisme D'action
(4R,6R)-4-Methoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene functions as a spin label by introducing a paramagnetic center into a protein. The paramagnetic center interacts with the magnetic field generated by the EPR instrument, which causes a change in the EPR spectrum. The magnitude and direction of this change are related to the position and orientation of the paramagnetic center, which provides information about the structure and dynamics of the protein. This compound can also be used to introduce a chemical modification at a specific site on a protein, which can alter its function and activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In some cases, this compound can inhibit the activity of proteins by modifying their active sites. For example, this compound has been used to study the mechanism of action of ion channels, which are proteins that regulate the flow of ions across cell membranes. This compound has also been used to study the structure and function of enzymes, which are proteins that catalyze chemical reactions in cells. In addition, this compound has been used to study the interaction between proteins and other biomolecules, such as lipids and nucleic acids.
Avantages Et Limitations Des Expériences En Laboratoire
(4R,6R)-4-Methoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene has several advantages as a spin label for studying protein structure and function. It is relatively small and can be attached to specific sites on a protein without significantly altering its structure or function. This compound is also highly reactive and can be used to introduce chemical modifications at specific sites on a protein. However, there are also limitations to using this compound. It can be difficult to obtain a pure product, and the synthesis process is complex and time-consuming. In addition, the paramagnetic center introduced by this compound can interact with other molecules in the sample, which can complicate the interpretation of EPR spectra.
Orientations Futures
There are several future directions for research involving (4R,6R)-4-Methoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene. One area of interest is the development of new spin labels that can be attached to specific sites on a protein with greater specificity and efficiency. Another area of interest is the development of new techniques for analyzing EPR spectra, which can provide more detailed information about protein structure and function. Finally, there is a need for further research into the biochemical and physiological effects of this compound, particularly in the context of disease states and drug discovery.
Méthodes De Synthèse
(4R,6R)-4-Methoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene is synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-methoxy-2,6-diaminopyrimidine with ethyl glyoxylate to form a dihydropyrimidine intermediate. This intermediate is then treated with sodium hydride and methyl iodide to form the final product, this compound. The synthesis of this compound is a complex process that requires careful attention to reaction conditions and purification methods to obtain a pure product.
Applications De Recherche Scientifique
(4R,6R)-4-Methoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene has a wide range of scientific research applications, primarily in the field of protein structure and function. This compound is used as a spin label to study the conformational changes and dynamics of proteins. Spin labeling involves the covalent attachment of a paramagnetic molecule to a specific site on a protein, which allows researchers to monitor the movement of the molecule using electron paramagnetic resonance (EPR) spectroscopy. This compound is also used to study the interactions between proteins and other biomolecules, such as lipids and nucleic acids.
Propriétés
IUPAC Name |
(4R,6R)-4-methoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-16-11-5-10-7-13-6-9-3-2-4-14-12(9)15(10)8-11/h2-4,10-11,13H,5-8H2,1H3/t10-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKSFHANAPZGTQ-GHMZBOCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CNCC3=C(N2C1)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@@H]2CNCC3=C(N2C1)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetic acid](/img/structure/B2951482.png)
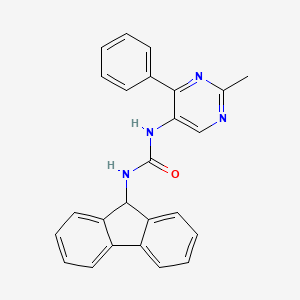
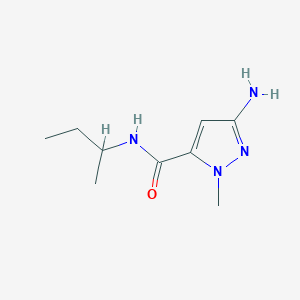
![2-(Furan-2-yl)-5-((4-nitrophenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2951487.png)

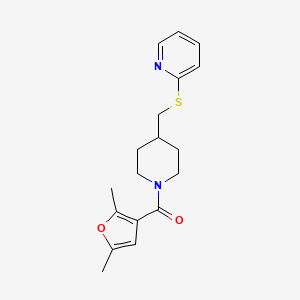
![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2951493.png)
![N-(4-ethoxyphenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2951494.png)
